UM-164 is classified as a small molecule inhibitor targeting specific kinases involved in cancer progression. It is synthesized through a multi-step organic chemistry process that involves the formation of key intermediates and their coupling reactions. The compound has been extensively studied in preclinical models, demonstrating significant anti-cancer activity with relatively low toxicity .
The synthesis of UM-164 involves several key steps:
These reactions are optimized for yield and purity, ensuring that the final product meets the necessary standards for biological testing .
UM-164's molecular structure features several critical components that contribute to its function:
The detailed molecular formula and structural data indicate that UM-164 is designed to fit precisely into the active sites of c-Src and p38 MAPK, allowing for effective inhibition .
UM-164 participates in various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and halogens or nucleophiles for substitution .
The mechanism of action of UM-164 revolves around its ability to inhibit c-Src and p38 MAPK:
This dual inhibition mechanism is believed to enhance therapeutic outcomes by targeting multiple pathways involved in cancer progression .
UM-164 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that UM-164 can be effectively utilized in both in vitro and in vivo studies .
UM-164 has broad applications across various scientific fields:
UM-164 was engineered to bind the DFG-out inactive conformation of c-Src, a structural distinction from earlier ATP-competitive inhibitors. This design enables allosteric control over kinase function, disrupting both catalytic and non-catalytic roles of c-Src [4] [7]. Key developmental milestones include:
Table 2: Evolution of Src Inhibitors
Inhibitor | Target Specificity | Binding Conformation | Limitations |
---|---|---|---|
Dasatinib | Multi-kinase (incl. BCR-ABL, Src) | Active site | Toxicity, limited efficacy in solid tumors |
Bosutinib | Src/Abl | ATP-competitive | Resistance in glioma |
UM-164 | c-Src/p38α/p38β | DFG-out inactive | Preclinical stage |
The c-Src/p38 MAPK signaling axis regulates tumor proliferation, migration, and therapeutic resistance through interconnected pathways:
Table 3: Molecular Consequences of Dual Inhibition
Pathway Affected | Cellular Outcome | Validated Biomarkers |
---|---|---|
YAP/TAZ signaling | Cytoplasmic translocation of YAP | ↓ CYR61, ↓ AXL, ↓ Ki67 |
Cell cycle | G1 phase arrest | ↓ Cyclin D1, ↓ CDK2, ↓ CDC6 |
Migration/Invasion | Loss of motility | ↓ FAK phosphorylation, ↓ MMPs |
Angiogenesis | Reduced microvessel density | ↓ VEGF, ↓ HIF-1α |
TNBC’s lack of ER/PR/HER2 markers limits therapeutic options, making it a prime focus for UM-164. Key research findings include:
Table 4: UM-164 Efficacy in TNBC Models
Model System | UM-164 Concentration | Efficacy Outcome | Molecular Changes |
---|---|---|---|
SUM149 Cells | 50 nM | Complete p38 MAPK inhibition | ↓ p-p38, ↓ EGFR (Tyr-845/1068) |
MDA-MB-231 Cells | 50 nM | 70% migration reduction | ↓ FAK phosphorylation, ↓ MMP-9 |
Xenografts | 15 mg/kg (5×/week) | 60–70% tumor growth inhibition | ↓ Ki67, ↑ apoptosis, ↓ CYR61 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7